

Caldiamide sodium gadodiamide relative stability studies

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Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

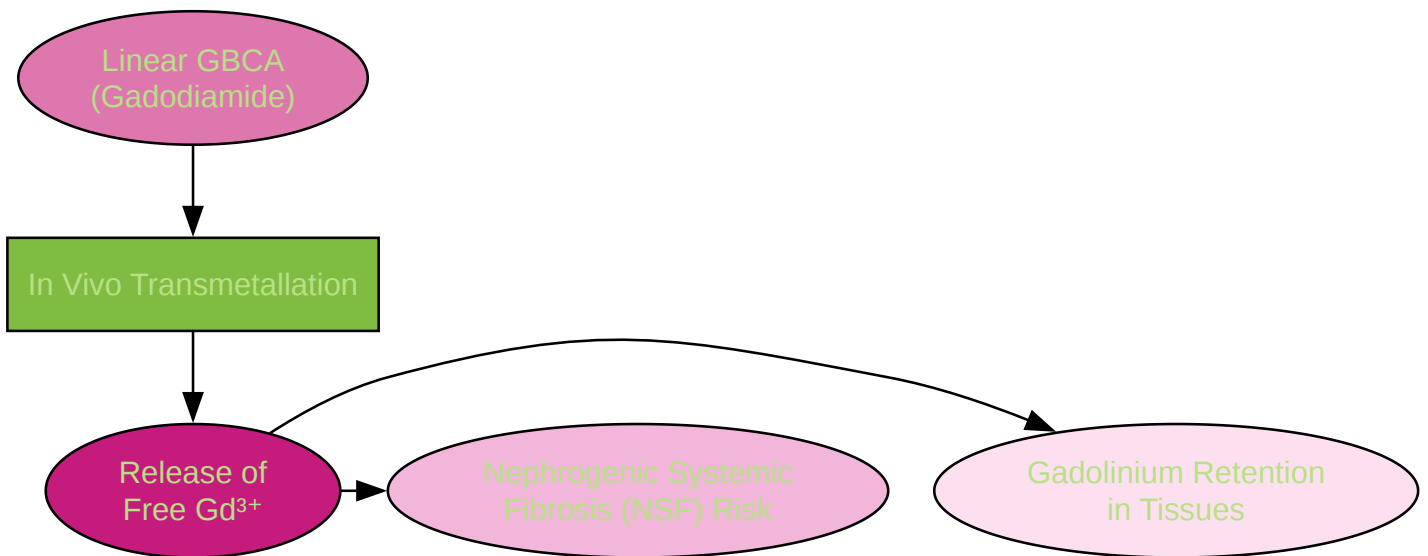
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Chemical Relationship and Stability Profiles

Gadodiamide (marketed as **Omniscan**) is a gadolinium-based contrast agent (GBCA) whose formulation includes **caldiamide sodium** (NaCa-DTPA-BMA). **Caldiamide sodium** is the sodium calcium complex of the ligand diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) and is present in a 20:1 molar ratio with the gadolinium complex (Gd-DTPA-BMA) [1] [2]. Its primary function is to act as a stabilizing excipient, helping to sequester free gadolinium ions (Gd^{3+}) that may be released from the main complex, thereby reducing potential toxicity [2].

The core stability issue with linear GBCAs like gadodiamide is **transmetallation**—a process where endogenous metal ions (e.g., Zn^{2+} , Cu^{2+}) displace Gd^{3+} from its chelator. The released free Gd^{3+} is toxic and can lead to serious conditions like nephrogenic systemic fibrosis (NSF) and long-term tissue retention [2] [3]. The following diagram illustrates this key pathway and its clinical consequences.



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Comparative Stability and Pharmacokinetic Data

The tables below summarize key experimental findings on the stability and pharmacokinetics of **caldiamide sodium** and gadodiamide.

Table 1: In Vivo Transmetallation and Excretion Profile of Caldiamide Sodium (NaCa-DTPA-BMA)

Data sourced from a rat model study following intravenous dosing of 0.015 mmol/kg of ¹⁴C-labeled NaCa-DTPA-BMA [1].

Parameter	Finding / Value	Experimental Method & Notes
Elimination Half-life	0.31 hours	Plasma concentration decline measured in rats.
Volume of Distribution	244 mL/kg	Consistent with distribution into the extracellular fluid compartment.
Plasma Clearance	9.2 mL/min/kg	Primarily via glomerular filtration.
Cumulative Excretion	95.3% in urine, 3.3% in feces (by 120 hrs)	86.6% was excreted in urine within the first 4 hours.

Parameter	Finding / Value	Experimental Method & Notes
Transmetallation Products	~8% of excreted dose	HPLC analysis of urine samples.
• Zn-DTPA-BMA	~7% (of total excreted)	Resulting from displacement of Ca ²⁺ by endogenous Zn ²⁺ .
• Cu-DTPA-BMA	~1% (of total excreted)	Resulting from displacement of Ca ²⁺ by endogenous Cu ²⁺ .
• Unchanged Parent Drug	~92% (of total excreted)	NaCa-DTPA-BMA excreted intact.

Table 2: Comparative Stability and Retention of Gadodiamide vs. Other Agents *Data compiled from human tissue analysis and in vitro dissociation studies [2] [4].*

Comparison Aspect	Gadodiamide (Gd-DTPA-BMA)	ProHance (Gd-HP-DO3A) - Macrocyclic	Experimental Context & Implications
Relative Thermodynamic Stability	Lower	Higher	In vitro dissociation half-life at pH 1: ~35 seconds vs. weeks for macrocyclics [2].
Gadolinium Retention in Bone	1.77 ± 0.704 µg Gd/g bone	0.477 ± 0.271 µg Gd/g bone	Measured via ICP-MS in patients post-hip replacement; ~4x higher retention for Gadodiamide [4].
Association with NSF	High risk, contraindicated in severe renal impairment	Low to no known association	Based on post-marketing surveillance; linear agents carry highest NSF risk [2] [3].
Elimination Half-life in Healthy Humans	~77.8 minutes (distribution: ~3.7 min)	Not detailed in results	Conforms to a two-compartment model with renal excretion [4].

Comparison Aspect	Gadodiamide (Gd-DTPA-BMA)	ProHance (Gd-HP-DO3A) - Macrocyclic	Experimental Context & Implications
Elimination Half-life in Severe Renal Impairment	Prolonged to 34.3 hours	Not detailed in results	Highlights dependence on renal function and increased NSF risk [4].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for key experiments cited in the tables.

1. Protocol: In Vivo Transmetallation and Excretion Study of Caldiamide Sodium This protocol is derived from the rat study investigating the metabolic fate of NaCa-DTPA-BMA [1].

- **Test System:** Male rats.
- **Dosing:** Intravenous administration of 0.015 mmol/kg of **14C-labeled caldiamide sodium** (NaCa-DTPA-BMA).
- **Sample Collection:** Collect plasma at multiple time points post-injection. Also, gather urine and feces over a 120-hour period.
- **Analytical Techniques:**
 - **Pharmacokinetics:** Measure the decline in plasma radioactivity to calculate elimination half-life, volume of distribution, and clearance.
 - **Metabolite Identification:** Analyze urine samples using **High-Performance Liquid Chromatography (HPLC)**. This separates the parent compound from its potential metabolites.
 - **Metabolite Quantification:** Further analyze HPLC fractions using **Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)** to confirm the identity and quantify the relative amounts of zinc (Zn) and copper (Cu) complexes.

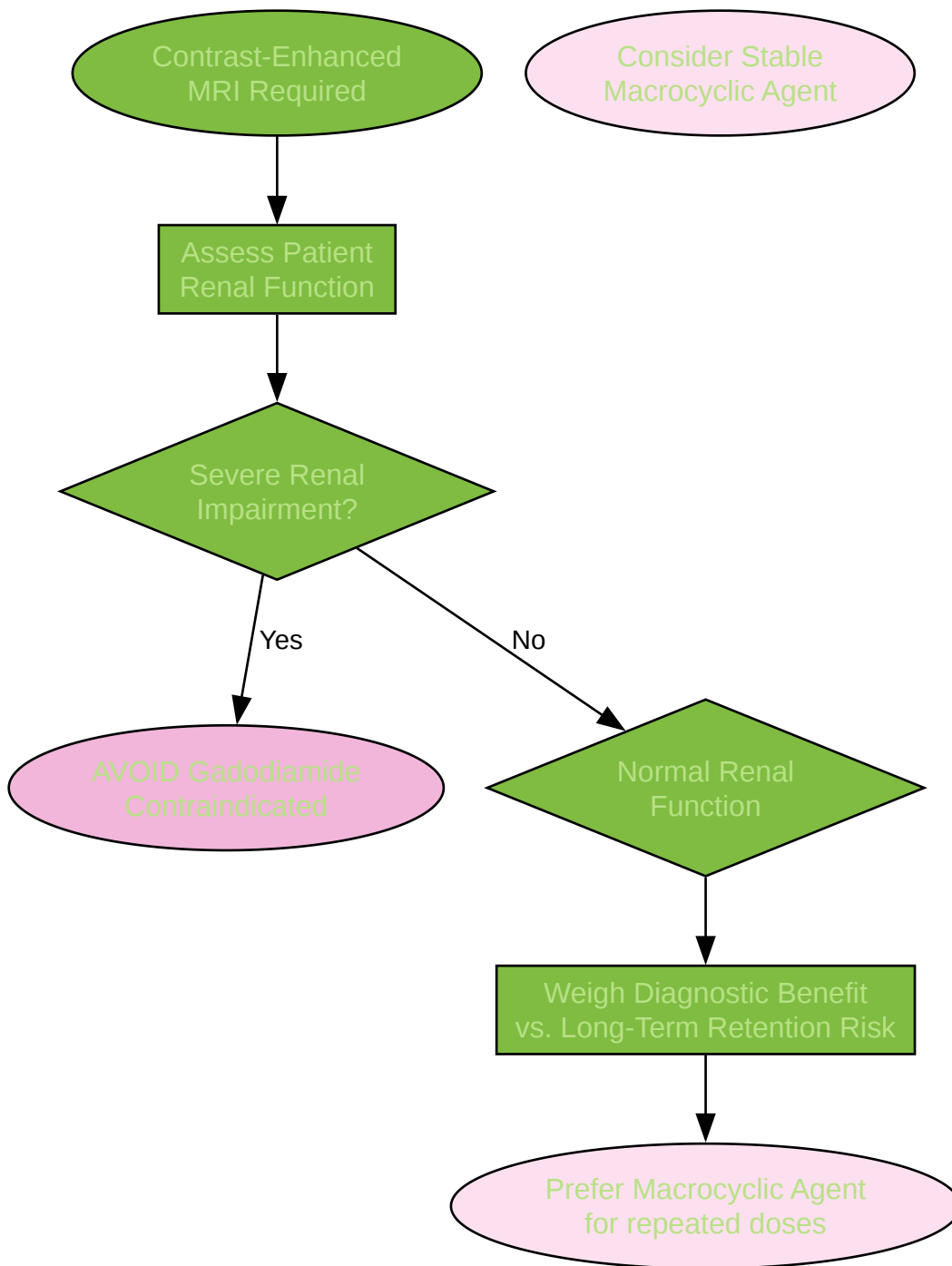
2. Protocol: Analysis of Gadolinium Retention in Human Bone This method describes the quantitative measurement of gadolinium retention in bone tissue from patients exposed to different GBCAs [4].

- **Patient Cohort:** Patients undergoing hip replacement surgery, with a history of exposure to either Gadodiamide (Omniscan) or Gadoteridol (ProHance) at a standard clinical dose (0.1 mmol/kg). An age-matched control group with no GBCA exposure is also analyzed.
- **Sample Preparation:**
 - Collect bone specimens fresh, then refrigerate and freeze.
 - Grind and freeze-dry the bone tissue.

- Perform tissue digestion using Teflon bombs and concentrated nitric acid.
- **Gadolinium Quantification:**
 - Utilize **Inductively Coupled Plasma Mass Spectroscopy (ICP-MS)**.
 - Develop and validate a specific method for detecting gadolinium in the bone matrix.
 - Compare results with a previous study that used ICP-AES for validation.

Key Implications for Research and Development

The data reveals clear and significant stability differences between agent classes. The following chart outlines the critical decision-making process regarding GBCA use, driven by these stability concerns.



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- **Linear vs. Macrocytic Agents:** The substantial difference in gadolinium retention and in vitro dissociation rates underscores the superior stability of **macrocytic GBCAs** (e.g., gadoteridol, gadobutrol) [2] [4]. This has led to clinical guidelines that now favor macrocyclic agents, especially for patients requiring multiple doses over their lifetime.
- **Role of Excipients:** The presence of **caldiamide sodium** in Omniscan's formulation is a direct attempt to mitigate the inherent instability of the linear Gd-DTPA-BMA complex. However, the data

shows that transmetallation still occurs, albeit to a small extent, even with the calcium complex itself [1]. This indicates that while helpful, excipients cannot fully compensate for a fundamentally less stable chelate structure.

- **Regulatory and Clinical Impact:** The stability data directly correlates with serious safety outcomes. The high risk of **Nephrogenic Systemic Fibrosis (NSF)** linked to gadodiamide has resulted in a **FDA contraindication** for its use in patients with severe kidney disease [3]. Furthermore, the recognition of gadolinium retention in the brain and bones, even in patients with normal renal function, has shifted the risk-benefit analysis for all GBCAs [2] [3].

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